4-Nitrophenyl-ara
Overview
Description
Synthesis Analysis
Synthesis of 4-Nitrophenyl-ara related compounds involves various chemical strategies. For instance, a study demonstrated the synthesis of 4-(tert-Butyl)-4-nitro-1,1-biphenyl using spectroscopic and single-crystal X-ray diffraction techniques (Kumari et al., 2023). Another research detailed the use of 4-Nitrophenyl sulfenyl chloride as a precursor for forming densely packed aromatic SAMs on gold surfaces, indicating a method for creating surface coatings (Houmam et al., 2011).
Molecular Structure Analysis
The molecular structure of 4-Nitrophenyl-ara compounds has been extensively analyzed. For example, 4-(tert-Butyl)-4-nitro-1,1-biphenyl's structure was characterized, revealing its crystallization in a monoclinic crystal system and providing insights into its molecular geometry and stability through computational studies (Kumari et al., 2023).
Chemical Reactions and Properties
4-Nitrophenyl-ara compounds undergo various chemical reactions, contributing to their diverse properties. The study on 4-Nitrophenyl sulfenyl chloride highlighted its role in adsorption processes and the formation of self-assembled monolayers on gold, suggesting its utility in surface science and materials chemistry (Houmam et al., 2011).
Scientific Research Applications
Preparation of Photosensitive Fatty Acid Precursors : 4-Nitrophenyl-ara is utilized in the synthesis of photosensitive fatty acid precursors, which are important in biological studies, including those involving arachidonic acid (Jie et al., 1997).
Protein Crosslinking and Affinity Labeling : It serves as a high-yield photoreagent in protein crosslinking and affinity labeling, critical for protein studies (Jelenc et al., 1978).
Biological Activities : This compound displays antioxidant, cytotoxic, antibacterial, and antifungal activities, broadening its application in medical and biological research (Tahir et al., 2015).
Inhibition of DNA Damage Repair : 4-Nitrophenyl-ara is observed to inhibit the repair of DNA damage, which can be crucial in understanding genetic mutations and therapies (Preston & Gooch, 1981).
Antileukemic Activity : Certain derivatives, like Nitrara-C, show significant antileukemic activity, offering potential therapeutic applications (Chwang et al., 1983).
Formation of Aromatic SAMs on Gold Surfaces : It's used in forming densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces, beneficial in nanotechnology and surface science (Houmam et al., 2011).
Electrochemical Studies : The electrochemical behavior of 4-(nitrophenyl) substituted 1,4-dihydropyridines, which generates the nitro radical anion, is of interest in electrochemistry (Squella et al., 1997).
Pharmacological Activities : Derivatives like nitrendipine show superior pharmacological activities, including coronary vasodilation and antihypertensive effects (Meyer et al., 1981).
Enzyme Activity Visualization : 4-Nitrophenyl substituted ditetrazole, Nitro-BT, is used for cytochemical visualization of enzyme sites in tissue sections (Nachlas et al., 1957).
Organic Monolayer Reactions on Carbon Surfaces : 4-Nitrophenyl radical is used to study reactions of organic monolayers on carbon surfaces (Liu & McCreery, 1995).
Multilayer Coating Formation : It helps in forming multilayer coatings on carbon or metallic surfaces without electrochemical induction (Adenier et al., 2005).
Catalytic Applications : 4-Nitrophenyl esters are used in isothiourea-catalyzed enantioselective additions, with reactivity and enantioselectivity dependent on specific conditions (Arokianathar et al., 2018).
Substrate Hydrolysis : The enzyme Ara 1 from barley malt hydrolyzes 4-Nitrophenyl alpha-L-arabinofuranoside, similar to its activity on oligosaccharide substrates (Ferré et al., 2000).
Quantitative Analytical Methods : 4-Nitrophenol and its conjugates can be quantitatively determined using ion-pair HPLC methods (Almási et al., 2006).
Bacterial Degradation for Energy Source : Rhodococcus sp. strain PN1 can degrade 4-Nitrophenol into 4-nitrocatechol, using it as a sole carbon, nitrogen, and energy source (Takeo et al., 2008).
Electrochemical Reduction Studies : Its electrochemical reduction on different surfaces like gold and glassy carbon has been studied for understanding surface chemistry (Gui et al., 2010).
Modification of Electrode Properties : The electrochemical reduction of 4-nitrophenyl alters the blocking properties of grafted films, crucial for understanding electrode surfaces (Ortiz et al., 1998).
Glycoside Hydrolase Activity : Enzymes ARA-I and XYL from barley seedlings hydrolyze arabinoxylan, demonstrating their function in plant biochemistry (Lee et al., 2003).
Antifungal Properties : Lysichitalexin, a stress metabolite, exhibits antifungal activities against various pathogens, indicating its potential in plant protection and pharmacology (Hanawa et al., 2000).
Future Directions
The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction used to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, clean reduction of 4-NP to 4-aminophenol . Future research may focus on improving the efficiency of this reaction and exploring other potential applications of 4-Nitrophenyl-ara.
properties
IUPAC Name |
(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYYBTBDYZXISX-UKKRHICBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl-ara | |
CAS RN |
6892-58-6 | |
Record name | 4-Nitrophenyl-alpha-L-arabinofuranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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